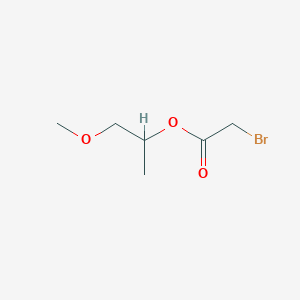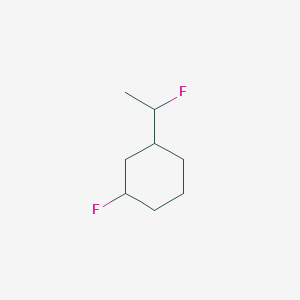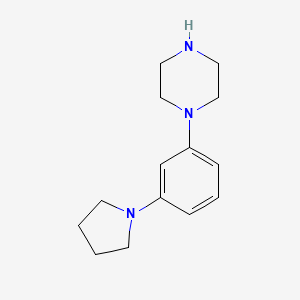
(3-Bromo-2-methyl-phenyl)-cyclohexyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-cyclohexyl-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a cyclohexyl group, and a methyl group attached to the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclohexyl-2-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the cyclohexylation of 3-bromo-2-methylaniline. This can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-bromo-N-cyclohexyl-2-methylaniline may involve large-scale bromination and cyclohexylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-cyclohexyl-2-methylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced forms.
Aplicaciones Científicas De Investigación
3-bromo-N-cyclohexyl-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-2-methylaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain applications.
N-cyclohexyl-2-methylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-bromo-N-methylaniline: Lacks the cyclohexyl group, affecting its binding properties and overall reactivity.
Uniqueness
3-bromo-N-cyclohexyl-2-methylaniline is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts specific chemical and physical properties, making it a valuable compound in various research and industrial applications. Its structure allows for selective interactions and reactions, providing an advantage over similar compounds in certain contexts.
Propiedades
Fórmula molecular |
C13H18BrN |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
3-bromo-N-cyclohexyl-2-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7H2,1H3 |
Clave InChI |
FTHIHJHPLLQJOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)



![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

